molecular formula C11H13N3 B13322921 3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine

3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B13322921
M. Wt: 187.24 g/mol
InChI Key: CBDGXJRRXDEIHI-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine is an organic compound with a molecular formula of C11H13N3 This compound is characterized by a pyrazole ring substituted with a 2,6-dimethylphenyl group and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,6-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl isocyanide
  • 2,6-Dimethylphenyl isothiocyanate
  • 2,6-Dimethylphenylhydrazine

Uniqueness

3-(2,6-Dimethylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-(2,6-dimethylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-7-4-3-5-8(2)11(7)9-6-10(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14)

InChI Key

CBDGXJRRXDEIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=NN2)N

Origin of Product

United States

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